

Commercial Availability and Purity of 2,6-Difluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluoroaniline

Cat. No.: B139000

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Introduction

2,6-Difluoroaniline is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its chemical structure, featuring two fluorine atoms ortho to the amine group, imparts unique electronic properties and conformational constraints that are highly sought after in modern drug design. The purity of this key intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This technical guide provides a comprehensive overview of the commercial sources of **2,6-Difluoroaniline**, their typical purity levels, and the analytical methodologies employed for its quality control.

Commercial Sources and Purity

A variety of chemical suppliers offer **2,6-Difluoroaniline** in differing grades and quantities, catering to needs from laboratory-scale research to industrial-scale production. The purity of the commercially available product typically ranges from 97% to over 99.5%. Below is a summary of prominent suppliers and their advertised purities.

Supplier	Stated Purity	Analysis Method
Aarti Industries	99.5%	Not Specified
Sigma-Aldrich	≥97%	Not Specified
Thermo Scientific (Alfa Aesar)	98%, ≥97.5%	GC
Tokyo Chemical Industry (TCI)	>98.0%	GC
Amerigo Scientific	≥97%	Not Specified
BLD Pharm	Not Specified	NMR, HPLC, LC-MS, UPLC
ChemScene	Not Specified (Complies with specifications)	Not Specified

It is important to note that the provided purity levels are as stated by the suppliers and may vary between batches. For research and development, particularly in pharmaceutical applications, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the purity and identify any potential impurities.^[1]

Experimental Protocols for Purity Determination

The quality control of **2,6-Difluoroaniline**, as with many pharmaceutical intermediates, relies on a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and the absence of contaminants.^{[2][3][4][5]}

Gas Chromatography (GC) for Purity Assay

Gas chromatography is a widely used method for determining the purity of volatile and thermally stable compounds like **2,6-Difluoroaniline**.^{[6][7]} A typical GC method for assaying the purity of **2,6-Difluoroaniline** is outlined below.

Objective: To determine the percentage purity of **2,6-Difluoroaniline** by gas chromatography with Flame Ionization Detection (FID).

Instrumentation:

- Gas Chromatograph equipped with a Flame Ionization Detector (FID)

- Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
- Autosampler and data acquisition system

Reagents and Materials:

- **2,6-Difluoroaniline** reference standard (of known purity)
- **2,6-Difluoroaniline** sample for analysis
- High-purity solvent (e.g., Methanol or Dichloromethane) for sample dissolution

Chromatographic Conditions:

- Carrier Gas: Helium or Nitrogen, constant flow at 1.0 mL/min
- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- Injection Volume: 1 μ L
- Split Ratio: 50:1

Procedure:

- Standard Preparation: Accurately weigh about 50 mg of the **2,6-Difluoroaniline** reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

- Sample Preparation: Accurately weigh about 50 mg of the **2,6-Difluoroaniline** sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
- Analysis: Inject the standard and sample solutions into the GC system.
- Data Analysis: The purity of the sample is calculated by comparing the peak area of the **2,6-Difluoroaniline** in the sample chromatogram to that of the standard, using the area normalization method.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile impurities that may be present in the **2,6-Difluoroaniline** sample.^[4]

Objective: To identify and quantify impurities in a **2,6-Difluoroaniline** sample using reverse-phase HPLC with UV detection.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV-Vis Detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Autosampler and data acquisition system

Reagents and Materials:

- **2,6-Difluoroaniline** sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)

Chromatographic Conditions:

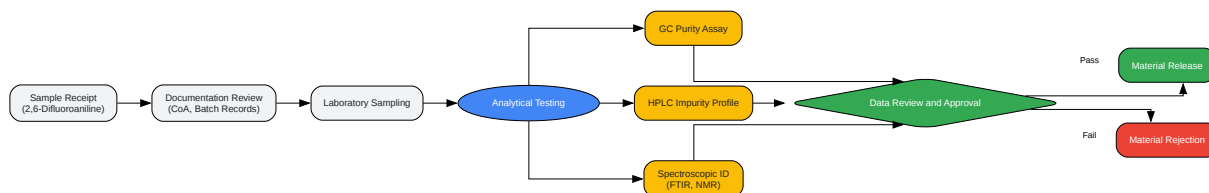
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

Procedure:

- Sample Preparation: Accurately weigh about 25 mg of the **2,6-Difluoroaniline** sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
- Analysis: Inject a blank (diluent) followed by the sample solution into the HPLC system.
- Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main **2,6-Difluoroaniline** peak.

Visualization of Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of **2,6-Difluoroaniline**, from sample receipt to final disposition.



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